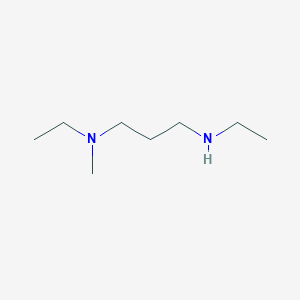
N1,N3-Diethyl-N1-methylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N3-Diethyl-N1-methylpropane-1,3-diamine is an organic compound with the molecular formula C8H20N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of ethyl and methyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Diethyl-N1-methylpropane-1,3-diamine typically involves the reaction of 1,3-dibromopropane with diethylamine and methylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atoms are replaced by the amine groups. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide is used to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as Raney nickel can be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N3-Diethyl-N1-methylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N1,N3-Diethyl-N1-methylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N1,N3-Diethyl-N1-methylpropane-1,3-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound can also act as a nucleophile, participating in reactions that involve the transfer of electrons.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: This compound is similar in structure but has methyl groups instead of ethyl groups.
N,N-Diethyl-1,3-propanediamine: Similar but lacks the methyl group on the nitrogen atom.
N,N-Dimethyl-1,3-butanediamine: Similar but has an additional carbon in the backbone.
Uniqueness
N1,N3-Diethyl-N1-methylpropane-1,3-diamine is unique due to the presence of both ethyl and methyl groups on the nitrogen atoms, which can influence its reactivity and interactions with other molecules. This structural feature makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H20N2 |
|---|---|
Molekulargewicht |
144.26 g/mol |
IUPAC-Name |
N,N'-diethyl-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-9-7-6-8-10(3)5-2/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
ANYZOAFGZSOFNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCCN(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


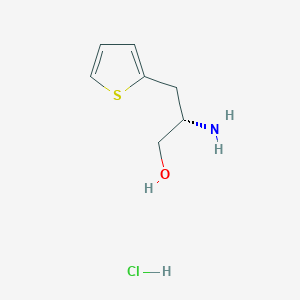
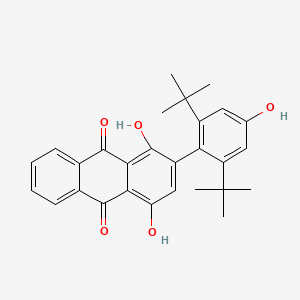
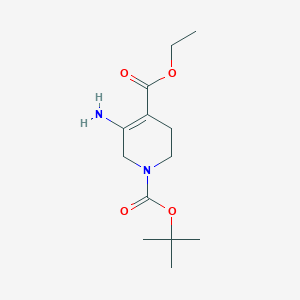
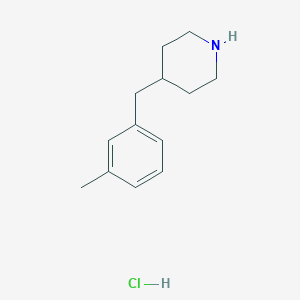
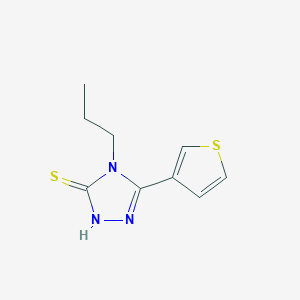
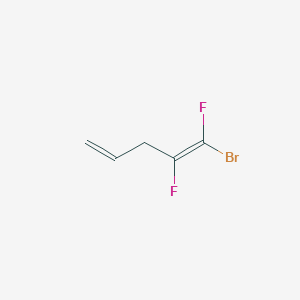
![[2,2'-Bipyridin]-3-ol](/img/structure/B13149389.png)
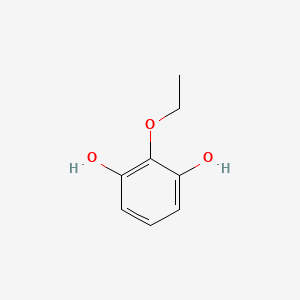

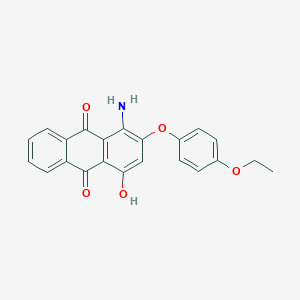
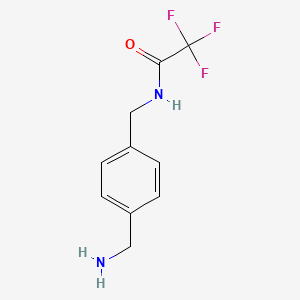
![4-Chloropyrimido[4,5-d]pyrimidine](/img/structure/B13149407.png)
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)
